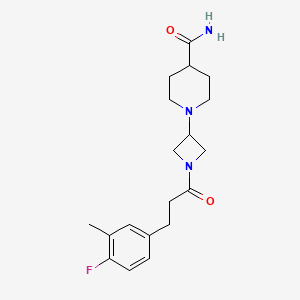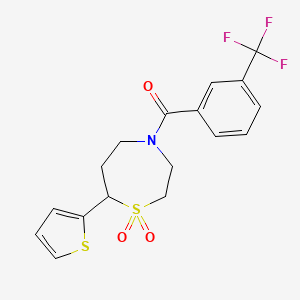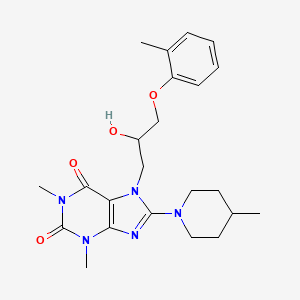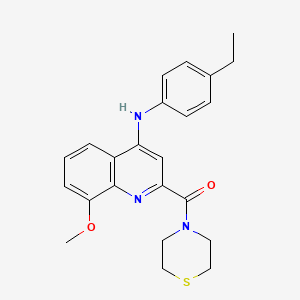
1-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule. It is related to the piperidine class of compounds, which are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Synthesis and Antitumor Activity
A study on the synthesis and antitumor activity of novel compounds, including those with structures similar to the specified chemical, showed that compounds with certain substituents exhibited potent cytotoxicity against tumor cells in vitro and demonstrated significant antitumor activity in vivo without causing undesirable effects in mice (H. Naito et al., 2005). This indicates the potential of such compounds in cancer therapy research.
Advanced Building Blocks for Drug Discovery
Another study focused on the design and synthesis of advanced building blocks for lead optimization programs in drug discovery. These compounds, including analogues of piperidine, were found to have increased size and conformational flexibility compared to traditional heterocycles, suggesting their utility in the development of new therapeutic agents (I. O. Feskov et al., 2019).
Antidepressant and Nootropic Agents
Research into Schiff's bases and 2-azetidinones derived from isonicotinyl hydrazone highlighted compounds with potent antidepressant and nootropic activities. This suggests the chemical scaffold's relevance in central nervous system (CNS) drug development, indicating its potential for creating more potent and safer CNS-active agents (Asha B. Thomas et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
A series of novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. The efficacy of these compounds in blocking the formation of blood vessels in vivo and their ability to bind and cleave DNA highlight their therapeutic potential in cancer treatment (Vinaya Kambappa et al., 2017).
Antimycobacterial Activity
Research on spiro-piperidin-4-ones identified compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest the role of such compounds in the development of new treatments for tuberculosis (R. Kumar et al., 2008).
properties
IUPAC Name |
1-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-13-10-14(2-4-17(13)20)3-5-18(24)23-11-16(12-23)22-8-6-15(7-9-22)19(21)25/h2,4,10,15-16H,3,5-9,11-12H2,1H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJXXXNYDZGBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3CCC(CC3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)
![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)


